molecular formula C16H14O4S B3051924 2,2'-Sulfonylbis(1-phenylethanone) CAS No. 3708-08-5

2,2'-Sulfonylbis(1-phenylethanone)

Cat. No.: B3051924
CAS No.: 3708-08-5
M. Wt: 302.3 g/mol
InChI Key: VXZKWVJFIXGRKM-UHFFFAOYSA-N
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Description

2,2’-Sulfonylbis(1-phenylethanone) is an organic compound with the molecular formula C16H14O4S It is characterized by the presence of a sulfone group (-SO2-) linking two phenylethanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfonylbis(1-phenylethanone) typically involves the reaction of 2-bromoacetophenone with a sulfonylating agent. One common method includes the dropwise addition of 2-bromoacetophenone in acetone to a solution containing the sulfonylating agent, followed by refluxing the mixture for several hours . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for 2,2’-Sulfonylbis(1-phenylethanone) are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps to isolate the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Sulfonylbis(1-phenylethanone) can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products Formed:

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2,2’-Sulfonylbis(1-phenylethanone) has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-phenacylsulfonyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4S/c17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZKWVJFIXGRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CS(=O)(=O)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292387
Record name 2,2'-sulfonylbis(1-phenylethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3708-08-5
Record name NSC82224
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-sulfonylbis(1-phenylethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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